

Spectroscopic Profile of 4-Methoxystyrene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxystyrene

Cat. No.: B147599

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **4-methoxystyrene**, a significant monomer in polymer chemistry and a valuable intermediate in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's structural characteristics.

Spectroscopic Data Summary

The spectroscopic data for **4-methoxystyrene** is summarized in the tables below, providing a clear reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **4-methoxystyrene** exhibits characteristic signals for its aromatic, vinylic, and methoxy protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.35	d	8.5	2H	Ar-H (ortho to -OCH ₃)
6.86	d	8.5	2H	Ar-H (meta to -OCH ₃)
6.66	dd	17.5, 10.9	1H	Vinylic-H
5.61	d	17.5	1H	Vinylic-H (trans)
5.12	d	10.9	1H	Vinylic-H (cis)
3.81	s	-	3H	-OCH ₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides insight into the carbon framework of **4-methoxystyrene**.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
159.5	Ar-C (-OCH ₃)
136.3	Vinylic-CH
130.9	Ar-C (quaternary)
127.3	Ar-CH (ortho to -OCH ₃)
114.0	Ar-CH (meta to -OCH ₃)
111.3	Vinylic-CH ₂
55.2	-OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **4-methoxystyrene** displays characteristic absorption bands corresponding to its functional groups.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3053	Medium	=C-H stretch (aromatic and vinylic)
2930, 2855	Medium	C-H stretch (methyl)
1628	Strong	C=C stretch (vinylic)
1608, 1510	Strong	C=C stretch (aromatic)
1245	Strong	C-O-C stretch (asymmetric)
1035	Strong	C-O-C stretch (symmetric)
990, 905	Strong	=C-H bend (vinylic out-of-plane)
830	Strong	Ar-H bend (para-disubstituted out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **4-methoxystyrene** provides information about its molecular weight and fragmentation pattern under electron ionization (EI).[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
134	100	[M] ⁺ (Molecular ion)
119	80	[M - CH ₃] ⁺
91	50	[M - CH ₃ - CO] ⁺ or [C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺ (Phenyl cation)
63	20	[C ₅ H ₃] ⁺
51	15	[C ₄ H ₃] ⁺

Experimental Protocols

The following sections describe the general methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **4-methoxystyrene** was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 300 MHz NMR spectrometer.[\[4\]](#)

^1H NMR Acquisition:

- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
- Acquisition Time: 3.0 s
- Spectral Width: 16 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Acquisition:

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Program: Proton-decoupled
- Acquisition Time: 1.5 s
- Spectral Width: 200 ppm
- Reference: CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **4-methoxystyrene** was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

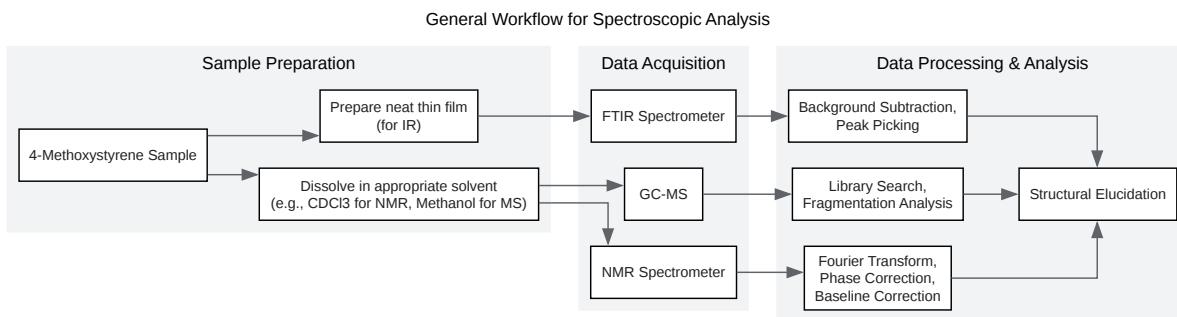
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **4-methoxystyrene** was prepared in methanol at a concentration of approximately 1 $\mu\text{g}/\text{mL}$.

Instrumentation: Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

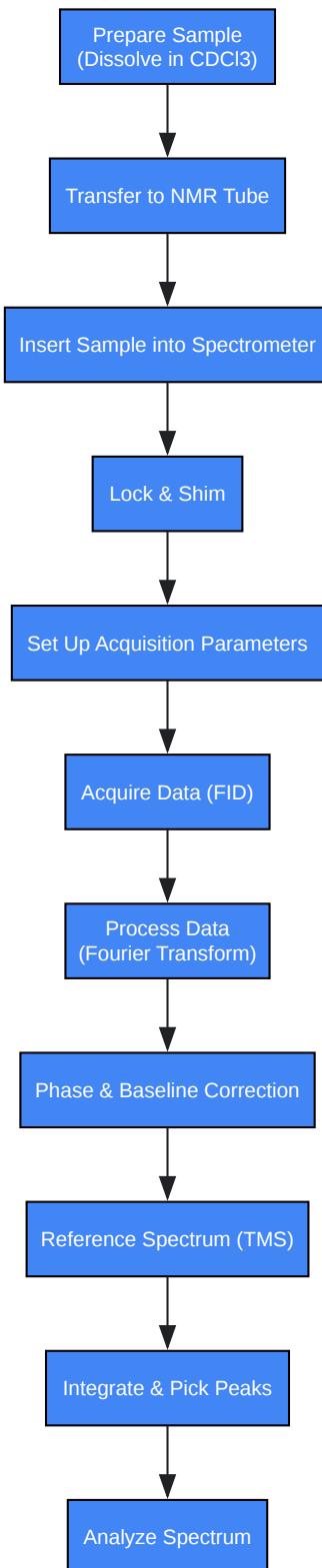
GC Conditions:


- Column: HP-5MS (30 m x 0.25 mm x 0.25 μm)
- Inlet Temperature: 250°C
- Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at 10°C/min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230°C
- Mass Range: m/z 40-400

Workflow Visualization


The following diagrams illustrate the general workflows for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **4-Methoxystyrene**.

NMR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A detailed workflow for conducting an NMR experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxystyrene(637-69-4) ^{13}C NMR [m.chemicalbook.com]
- 2. 4-Methoxystyrene(637-69-4) IR Spectrum [m.chemicalbook.com]
- 3. 4-Methoxystyrene(637-69-4) MS [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxystyrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147599#spectroscopic-data-nmr-ir-mass-spec-of-4-methoxystyrene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com